

# Application Notes and Protocols: Synthesis of Anticancer Thiourea Derivatives from 4- Aminobenzoic Acid

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## Compound of Interest

Compound Name: *4-Thioureidobenzoic acid*

Cat. No.: *B1300826*

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These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel thiourea derivatives with potential anticancer activity, utilizing 4-aminobenzoic acid as a key starting material. The methodologies outlined are based on established synthetic routes and are intended to guide researchers in the development of new chemotherapeutic agents.

## Introduction

Thiourea derivatives have emerged as a promising class of compounds in cancer research due to their diverse biological activities.<sup>[1][2]</sup> The thiourea moiety can form strong hydrogen bonds, enabling these compounds to interact with various biological targets, including protein kinases and enzymes involved in cell proliferation and survival.<sup>[1]</sup> 4-Aminobenzoic acid (PABA) is a versatile and non-toxic building block in medicinal chemistry, offering convenient handles for chemical modification at both its amino and carboxyl groups.<sup>[3][4]</sup> This document details the synthesis of thiourea derivatives by functionalizing the amino group of 4-aminobenzoic acid, leading to compounds with potential as anticancer agents.

## Synthetic Strategy

The primary synthetic route involves the conversion of 4-aminobenzoic acid into key intermediates, which are then reacted to form the final thiourea derivatives. A common and effective approach is to first esterify the carboxylic acid of 4-aminobenzoic acid. This is followed by the reaction of the resulting ethyl 4-aminobenzoate with a substituted benzoyl isothiocyanate to yield the desired N,N'-disubstituted thiourea derivatives.

## Experimental Protocols

### Protocol 1: Synthesis of Ethyl 4-(3-(Arylcarbonyl)thioureido)benzoate Derivatives

This protocol describes a two-step synthesis starting from ethyl 4-aminobenzoate.

#### Step 1: Preparation of Substituted Benzoyl Isothiocyanates

A solution of the appropriately substituted benzoyl chloride (1 mmol) in dry acetone (20 mL) is added dropwise to a suspension of ammonium thiocyanate (1 mmol) in dry acetone (10 mL). The reaction mixture is then refluxed for 3 hours. The resulting precipitate (ammonium chloride) is filtered off, and the filtrate containing the benzoyl isothiocyanate is used directly in the next step.

#### Step 2: Synthesis of Ethyl 4-(3-(Arylcarbonyl)thioureido)benzoates

To the filtrate containing the benzoyl isothiocyanate from Step 1, a solution of ethyl 4-aminobenzoate (1 mmol) in dry acetone (10 mL) is added. The mixture is refluxed for an additional 4-6 hours. After cooling to room temperature, the reaction mixture is poured into ice-cold water. The resulting solid precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to afford the pure ethyl 4-(3-(arylcarbonyl)thioureido)benzoate derivative.

### Protocol 2: Saponification to 4-(3-(Arylcarbonyl)thioureido)benzoic Acid Derivatives

The ester group of the synthesized thiourea derivatives can be hydrolyzed to the corresponding carboxylic acid.

A solution of the ethyl 4-(3-(arylcarbonyl)thioureido)benzoate derivative (1 mmol) in a mixture of ethanol (20 mL) and 5% aqueous sodium hydroxide (10 mL) is refluxed for 5-7 hours. The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with dilute hydrochloric acid (10%) to a pH of 3-4. The precipitated solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the pure 4-(3-(arylcarbonyl)thioureido)benzoic acid derivative.

## Data Presentation

The following tables summarize the quantitative data for representative anticancer thiourea derivatives synthesized from 4-aminobenzoic acid precursors.

Table 1: Synthesis Yields of Thiourea Derivatives

| Compound ID | Substituent (Aryl)                    | Yield (%) | Melting Point (°C) |
|-------------|---------------------------------------|-----------|--------------------|
| 6b          | 4-Chlorophenyl                        | 75        | 219–221            |
| 6c          | 3,4-Dichlorophenyl                    | 67        | 216–218            |
| 9c          | 4-Methylbenzoyl<br>(ester)            | 80        | 236–238            |
| 9e          | 4-<br>Isobutyramidobenzoyl<br>(ester) | 75        | 245–247            |
| 8d          | 4-Acetamidobenzoyl<br>(acid)          | 82        | 245–247            |
| 8e          | 4-<br>Isobutyramidobenzoyl<br>(acid)  | 76        | 240–242            |

Data sourced from[5][6]

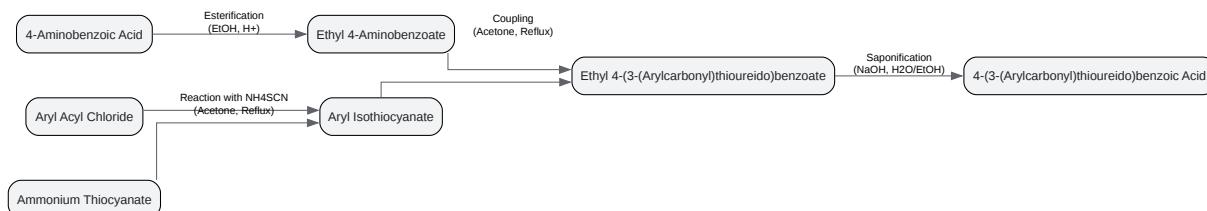
Table 2: In Vitro Anticancer Activity (IC50 values in  $\mu\text{M}$ )

| Compound ID | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) |
|-------------|-----------------|---------------|----------------|
| Doxorubicin | 8.29            | 7.46          | 4.56           |
| Compound 7  | 1.11            | 1.74          | 7.0            |

Compound 7 is a N1,N3-disubstituted-thiosemicarbazone derivative. Data sourced from[7]

## Visualizations

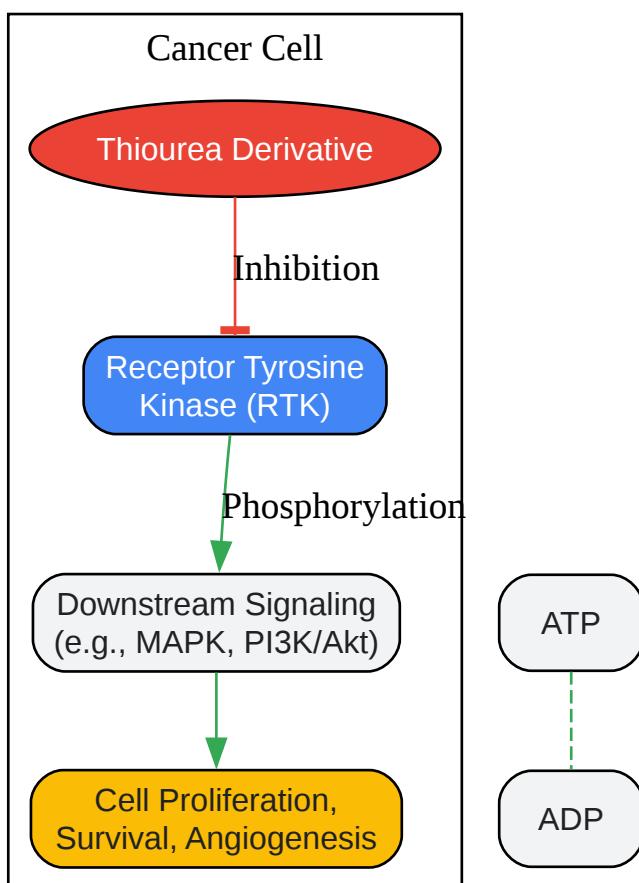
### Synthetic Workflow



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Caption: General synthetic scheme for thiourea derivatives from 4-aminobenzoic acid.

## Potential Mechanism of Action: Kinase Inhibition



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Caption: Inhibition of Receptor Tyrosine Kinase signaling by thiourea derivatives.

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## References

- 1. Design, synthesis and anticancer activity of some novel thioureido-benzenesulfonamides incorporated biologically active moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]

- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
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